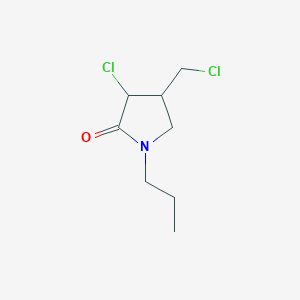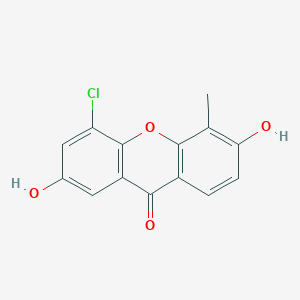
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are aromatic oxygenated heterocyclic molecules characterized by a dibenzo-γ-pyrone scaffold . This particular compound is known for its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of these processes .
化学反応の分析
Types of Reactions
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms or other substituents can be introduced or replaced on the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated xanthones, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex xanthone derivatives.
Biology: It exhibits biological activities such as antioxidant and anti-inflammatory effects.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways. For instance, xanthone derivatives have been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant defense mechanisms.
類似化合物との比較
Similar Compounds
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
α-Mangostin and γ-Mangostin: Major xanthones from Garcinia mangostana with demonstrated anti-inflammatory and antioxidant effects.
Uniqueness
4-Chloro-2,6-dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
61234-60-4 |
|---|---|
分子式 |
C14H9ClO4 |
分子量 |
276.67 g/mol |
IUPAC名 |
4-chloro-2,6-dihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-11(17)3-2-8-12(18)9-4-7(16)5-10(15)14(9)19-13(6)8/h2-5,16-17H,1H3 |
InChIキー |
XCPPTDMRUVYAFL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


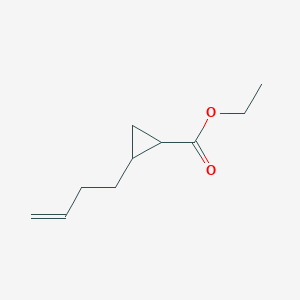
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
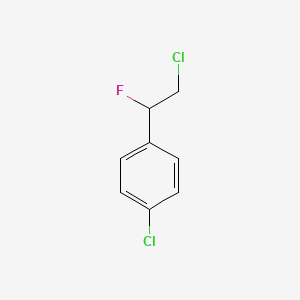
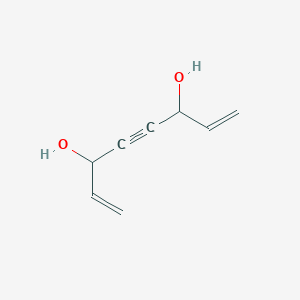
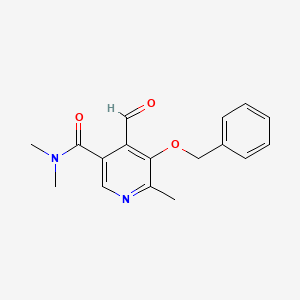
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
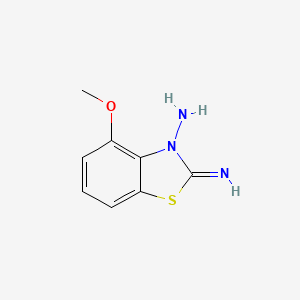
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
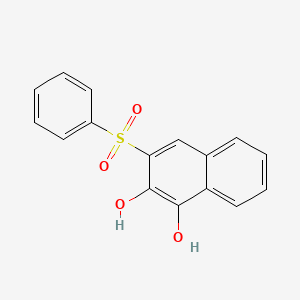
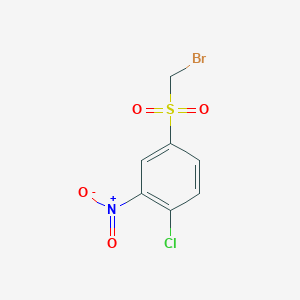

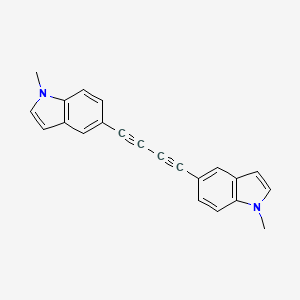
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
